N-[(1-butyl-1H-benzimidazol-2-yl)methyl]-2-methoxybenzamide
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Overview
Description
N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives This compound is characterized by its unique structure, which includes a benzodiazole ring fused with a methoxybenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE typically involves the following steps:
Formation of the Benzodiazole Ring: The initial step involves the formation of the benzodiazole ring through the reaction of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated using butyl bromide in the presence of a base such as potassium carbonate to introduce the butyl group.
Amidation: The final step involves the reaction of the alkylated benzodiazole with 2-methoxybenzoyl chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various nucleophiles such as halides, amines, or thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe for biological imaging and as a modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways or interact with DNA to exert anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-1,3-Benzodiazol-2-ylmethyl)butanamide
- N-(1,3-Benzodioxol-5-ylmethyl)-2-cyanoacetamide
- 4-(1H-1,3-Benzodiazol-1-ylmethyl)benzonitrile
Uniqueness
N-[(1-BUTYL-1H-1,3-BENZODIAZOL-2-YL)METHYL]-2-METHOXYBENZAMIDE stands out due to its unique combination of a benzodiazole ring and a methoxybenzamide moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications. Its potential therapeutic properties and versatility in chemical reactions further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H23N3O2 |
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Molecular Weight |
337.4 g/mol |
IUPAC Name |
N-[(1-butylbenzimidazol-2-yl)methyl]-2-methoxybenzamide |
InChI |
InChI=1S/C20H23N3O2/c1-3-4-13-23-17-11-7-6-10-16(17)22-19(23)14-21-20(24)15-9-5-8-12-18(15)25-2/h5-12H,3-4,13-14H2,1-2H3,(H,21,24) |
InChI Key |
NNIUPLDSBDFQAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C2=CC=CC=C2N=C1CNC(=O)C3=CC=CC=C3OC |
Origin of Product |
United States |
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